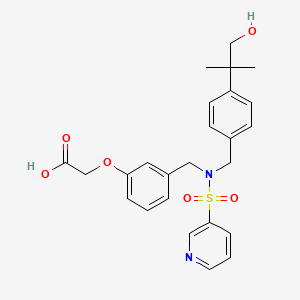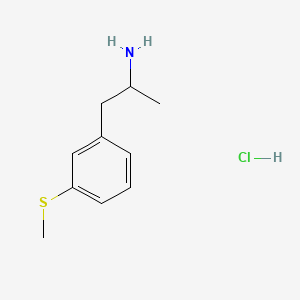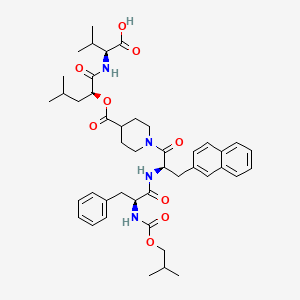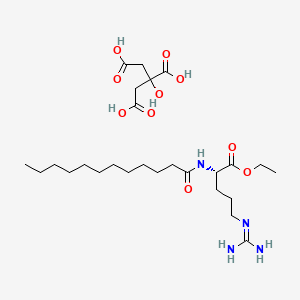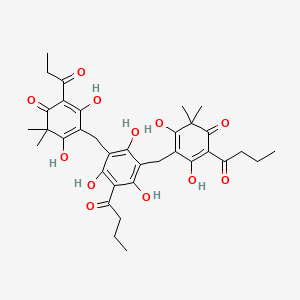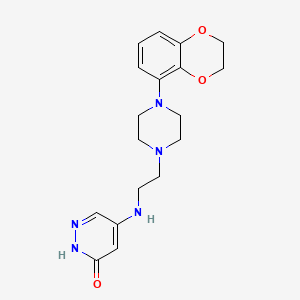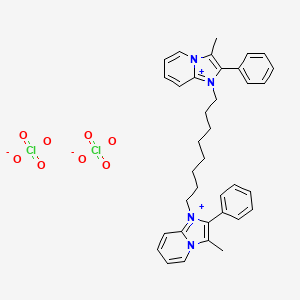
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(3-methyl-2-phenyl-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Métodos De Preparación
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves several steps. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine core . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparación Con Compuestos Similares
Similar compounds to 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate include other imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. Some examples include:
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Utilized in materials science for its luminescent properties.
Imidazo[2,1-b]thiazole: Explored for its antimicrobial and anticancer activities.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry .
Propiedades
Número CAS |
93835-27-9 |
|---|---|
Fórmula molecular |
C36H40Cl2N4O8 |
Peso molecular |
727.6 g/mol |
Nombre IUPAC |
3-methyl-1-[8-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)octyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C36H40N4.2ClHO4/c1-29-35(31-19-9-7-10-20-31)39(33-23-13-17-25-37(29)33)27-15-5-3-4-6-16-28-40-34-24-14-18-26-38(34)30(2)36(40)32-21-11-8-12-22-32;2*2-1(3,4)5/h7-14,17-26H,3-6,15-16,27-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
FAABIUDDRATAJB-UHFFFAOYSA-L |
SMILES canónico |
CC1=C([N+](=C2N1C=CC=C2)CCCCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





